4-(5-Aminopyridin-3-yl)-2-chlorophenol
Description
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(5-aminopyridin-3-yl)-2-chlorophenol |
InChI |
InChI=1S/C11H9ClN2O/c12-10-4-7(1-2-11(10)15)8-3-9(13)6-14-5-8/h1-6,15H,13H2 |
InChI Key |
SIPNJRIUECSNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)N)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Aminopyridin-3-yl)-2-chlorophenol typically involves multi-step organic reactions. One common method involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4-(5-Aminopyridin-3-yl)-2-chlorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Aminopyridin-3-yl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(5-Aminopyridin-3-yl)-2-chlorophenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-(5-Aminopyridin-3-yl)-2-chlorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and phenol groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituted derivatives (e.g., Q12 with -CH₃/-OMe groups) show higher melting points (288–292°C) due to increased molecular symmetry and intermolecular forces .
Environmental and Toxicological Profiles: Simple chlorophenols (e.g., 2-CP) exhibit significant environmental risks, including persistence and toxicity to aquatic life . In contrast, bulkier derivatives like 4-(5-Aminopyridin-3-yl)-2-chlorophenol may degrade faster due to microbial action on amine groups .
Synthetic Flexibility: The introduction of electron-withdrawing groups (e.g., -NO₂) in analogues lowers melting points (259–261°C) and alters solubility, impacting drug delivery .
Biological Activity
4-(5-Aminopyridin-3-yl)-2-chlorophenol (also known as 4-(5-Aminopyridin-3-yl)-2-chlorophenol) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The chemical structure of 4-(5-Aminopyridin-3-yl)-2-chlorophenol can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | 4-(5-Aminopyridin-3-yl)-2-chlorophenol |
| Canonical SMILES | Clc1ccc(cc1O)c2cnc(n2)C |
The biological activity of 4-(5-Aminopyridin-3-yl)-2-chlorophenol is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been noted for its potential as an enzyme inhibitor and receptor modulator, which may influence neurotransmitter levels and impact various physiological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(5-Aminopyridin-3-yl)-2-chlorophenol analogs. For instance, compounds structurally related to this compound were evaluated for their activity against several cancer cell lines. Notably, one study demonstrated significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range .
Case Study: Anticancer Evaluation
A specific investigation assessed the anticancer efficacy of a series of phenolic compounds similar to 4-(5-Aminopyridin-3-yl)-2-chlorophenol. The results indicated that certain derivatives exhibited potent activity against human cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(5-Aminopyridin-3-yl)-2-chlorophenol | HeLa | 0.69 |
| Analog A | SNB-19 | 0.54 |
| Analog B | NCI-H460 | 0.77 |
Antiviral Activity
In addition to its anticancer properties, research has shown that derivatives of 4-(5-Aminopyridin-3-yl)-2-chlorophenol may possess antiviral activity. For example, certain analogs have been tested against human adenovirus (HAdV), demonstrating significant inhibitory effects with selectivity indexes greater than 100 . These findings suggest potential applications in antiviral drug development.
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated. Some derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy . The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting that these compounds could serve as alternatives or adjuncts in antibiotic therapy.
Case Study: Antibacterial Evaluation
A study on the antibacterial efficacy of phenolic compounds found that:
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| 4-(5-Aminopyridin-3-yl)-2-chlorophenol | E. coli | 8 |
| Analog C | S. aureus | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
